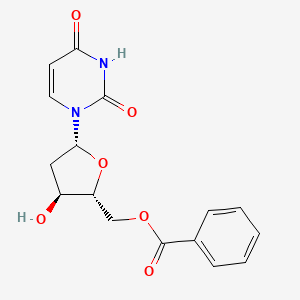

5'-O-Benzoyl-2'-deoxyuridine

Description

Contextual Significance within Deoxyuridine Chemistry

Within the broader field of deoxyuridine chemistry, the modification of the primary 5'-hydroxyl group is a common and critical strategy. The introduction of the benzoyl group to create 5'-O-Benzoyl-2'-deoxyuridine serves a crucial purpose: it acts as a protecting group. cdnsciencepub.com This protection is essential for directing chemical reactions to other parts of the nucleoside, such as the 3'-hydroxyl group or the uracil (B121893) base. The benzoyl group is favored due to its relative stability under various reaction conditions and its susceptibility to removal under specific, controlled circumstances. This allows for the selective modification of the nucleoside scaffold, a fundamental requirement in the multi-step synthesis of complex molecules.

The presence of the bulky benzoyl group also influences the physical properties of the deoxyuridine molecule. For instance, it increases the lipophilicity of the compound, which can affect its solubility and interactions with other molecules. nih.gov This alteration of physical characteristics is an important consideration in the design of synthetic pathways and the purification of intermediates.

Fundamental Role as a Synthetic Intermediate in Nucleoside Analog Development

The primary and most significant role of this compound in academic research is as a synthetic intermediate. evitachem.com Its structure provides a stable and reliable starting point for the construction of more elaborate nucleoside analogs. The protected 5'-hydroxyl group allows chemists to perform a variety of chemical transformations on other reactive sites of the molecule without unintended side reactions at the 5' position.

For example, with the 5'-position blocked, reactions such as acylation, alkylation, or phosphorylation can be selectively carried out at the 3'-hydroxyl group. Furthermore, modifications to the pyrimidine (B1678525) base, such as halogenation or the introduction of other functional groups at the C5 position, can be achieved. Once the desired modifications are in place, the benzoyl group can be cleanly removed to yield the final, often biologically active, nucleoside analog. This strategic use of this compound has been instrumental in the development of compounds investigated for antiviral and anticancer properties. fiu.edubiosynth.com

Historical and Contemporary Trajectories of Research on Benzoated Nucleosides

The use of benzoyl groups as protecting groups in nucleoside chemistry has a long history, dating back to the mid-20th century when the fundamentals of nucleic acid chemistry were being established. Early research focused on developing reliable methods for the synthesis and manipulation of nucleosides, and benzoylation quickly became a standard technique. acs.org

In contemporary research, the focus has shifted towards the synthesis of increasingly complex and targeted nucleoside analogs. nih.gov This includes the development of prodrugs, where the benzoyl group or other acyl derivatives at the 5' position can be designed to be cleaved in vivo, releasing the active drug. nih.gov Research also explores the impact of different benzoyl substituents on the properties and reactivity of the nucleoside. nih.gov Furthermore, this compound and similar benzoylated nucleosides continue to be essential building blocks in the automated synthesis of oligonucleotides, which are short DNA or RNA molecules with a wide range of applications in research, diagnostics, and therapeutics. oup.com The enduring importance of this compound underscores its fundamental role in the ongoing quest to design and create novel nucleoside-based molecules with significant biological activity.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H16N2O6 | nih.gov |

| Molecular Weight | 332.31 g/mol | nih.gov |

| IUPAC Name | [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate | nih.gov |

| CAS Number | 123606-62-2 | nih.gov |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 195-196.5 °C | oup.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O6 |

|---|---|

Molecular Weight |

332.31 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H16N2O6/c19-11-8-14(18-7-6-13(20)17-16(18)22)24-12(11)9-23-15(21)10-4-2-1-3-5-10/h1-7,11-12,14,19H,8-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1 |

InChI Key |

YZQWECMAHIKEMU-OUCADQQQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 O Benzoyl 2 Deoxyuridine

Classical Benzoylation Procedures and Reaction Optimization

Classical benzoylation of 2'-deoxyuridine (B118206) primarily involves the esterification of its hydroxyl groups. The key challenge lies in selectively acylating the 5'-hydroxyl group over the 3'-hydroxyl group.

Selective Esterification at the 5'-Hydroxyl Position

The selective benzoylation at the 5'-hydroxyl position of 2'-deoxyuridine is a critical step in many synthetic routes. This selectivity is achievable due to the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group. A common method involves the use of benzoyl chloride in the presence of a base, such as pyridine (B92270). nih.gov Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct. nih.gov

Efficient benzoylation of various nucleosides has been achieved using benzoyl cyanide with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in pyridine under mild conditions. researchgate.net Another approach utilizes benzoyltetrazole as a mild benzoylating agent for nucleosides. researchgate.net

Influence of Protecting Groups and Solvents on Reaction Yield and Purity

The choice of protecting groups for other reactive sites and the solvent system significantly impacts the yield and purity of 5'-O-Benzoyl-2'-deoxyuridine. Protecting groups are essential to prevent unwanted side reactions at the nucleobase or the 3'-hydroxyl group.

Solvents play a crucial role in dissolving the reactants and influencing the reaction rate and selectivity. Pyridine is a common solvent in benzoylation reactions as it also acts as a base. nih.gov Solvent-free conditions, using solid supports like basic alumina (B75360) with microwave irradiation, have also been developed as an environmentally friendly alternative. nih.gov The optimization of reaction conditions, such as temperature and reaction time, is also critical for maximizing the yield and minimizing the formation of byproducts. For instance, lower temperatures can enhance the selectivity for the primary hydroxyl group. nih.gov

Regioselective Protection Strategies in Nucleoside Synthesis

Regioselective protection is a cornerstone of nucleoside synthesis, allowing for the specific modification of one hydroxyl group in the presence of others. The benzoyl group is a valuable tool in these strategies.

Application of Benzoyl Moieties as Temporary Protecting Groups

Benzoyl groups serve as effective temporary protecting groups for the 5'-hydroxyl function in nucleoside chemistry. libretexts.org This protection allows for subsequent chemical transformations at other positions of the nucleoside, such as the 3'-hydroxyl group or the nucleobase. mdpi.com The benzoyl group is stable under a variety of reaction conditions but can be removed selectively when needed. libretexts.org In oligonucleotide synthesis, the benzoyl group is commonly used to protect the exocyclic amino groups of cytosine and adenine. libretexts.orgmdpi.com

Orthogonal Deprotection Strategies in Multistep Syntheses

In complex, multistep syntheses, it is often necessary to remove one protecting group without affecting others. This is known as an orthogonal deprotection strategy. sigmaaldrich.com The benzoyl group can be part of such a strategy. For instance, a 5'-O-benzoyl group can be selectively removed in the presence of other protecting groups that are labile to different conditions (e.g., acid-labile or fluoride-labile groups). libretexts.orgresearchgate.net

The deprotection of benzoyl groups is typically achieved by treatment with a base, such as aqueous or gaseous ammonia (B1221849) or methylamine (B109427). libretexts.orgnih.gov The rate of deprotection can be influenced by the specific conditions used. nih.gov For example, aqueous methylamine generally cleaves benzoyl groups faster than ethanolic ammonia. nih.gov This allows for fine-tuning of the deprotection step in a multistep synthesis.

Chemo-Enzymatic Routes to Functionalized Nucleosides (as precursors)

Chemo-enzymatic methods offer a green and highly selective alternative for the synthesis of functionalized nucleosides, which can then serve as precursors for this compound. pharmaceuticsconference.comtandfonline.com These methods utilize enzymes, such as lipases, to catalyze specific reactions, often with high regioselectivity and under mild conditions. tandfonline.comnih.govnih.gov

For instance, lipases can be used for the selective acylation of the primary hydroxyl group of nucleosides. tandfonline.comnih.gov This enzymatic approach can provide the desired 5'-O-acylated nucleoside, which can then be converted to this compound if a different acyl group was initially introduced. The use of enzymes can reduce the need for extensive protecting group manipulations and can lead to higher yields and purities. pharmaceuticsconference.comtandfonline.com

Another chemo-enzymatic strategy involves the use of nucleoside phosphorylases to synthesize nucleoside analogs from a modified base and a sugar phosphate. nih.gov These enzymatic methods are part of a growing field that combines the precision of biocatalysis with the versatility of chemical synthesis to access a wide range of modified nucleosides. tandfonline.comacs.org

Derivatization and Chemical Modification of 5 O Benzoyl 2 Deoxyuridine

Modifications at the Uracil (B121893) Nucleobase Moiety

The uracil ring is a primary target for modification, particularly at the C5 position, which is amenable to both electrophilic and nucleophilic substitution, as well as more complex cross-coupling reactions.

The C5 position of the uracil ring in 2'-deoxyuridine (B118206) derivatives is readily halogenated to provide key intermediates for further functionalization. For instance, 5-iodo-2'-deoxyuridine serves as a common precursor for a variety of 5-substituted analogues. This iodinated compound, often protected at the hydroxyl groups, can then undergo nucleophilic substitution reactions.

Furthermore, direct electrophilic substitution at the C5 position can introduce a range of functionalities. These modifications can significantly alter the biological properties of the parent nucleoside. For example, the introduction of groups like methylselenyl has been achieved on related diprotected 2'-deoxyuridine compounds, showcasing the versatility of C5 derivatization.

| Position | Reaction Type | Reagent Example | Product Type |

| C5 | Halogenation | N-Iodosuccinimide (NIS) | 5-Iodo-2'-deoxyuridine derivative |

| C5 | Selenylation | MeSeSeMe / Mn(OAc)3 | 5-Methylselenyl-2'-deoxyuridine derivative |

| C5 | Amination (via conversion) | TPSCl, TEA, DMAP, then NH4OH | 5-substituted-2'-deoxycytidine derivative |

This table summarizes common substitution reactions at the C5 position of the uracil moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C5 position of the uracil ring, starting typically from a C5-halogenated precursor like 5-iodo-5'-O-benzoyl-2'-deoxyuridine. These reactions introduce aryl, vinyl, or alkynyl groups, leading to a vast library of structurally diverse nucleosides. nih.govrsc.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples the 5-iodo derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It has been successfully applied to 5'-O-DMTr-5-iodo-2'-deoxyuridine, a close analogue, to synthesize C5-aryl derivatives. nih.govrsc.org The methodology is directly applicable to the 5'-O-benzoyl protected counterpart.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the 5-iodo derivative, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is highly efficient for introducing alkynyl substituents at the C5 position and can be performed under mild, aqueous conditions on unprotected nucleosides, highlighting its robustness. nih.govresearchgate.net

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the 5-halouridine derivative. wikipedia.org This reaction is known for its broad scope and tolerance of various functional groups, allowing for the formation of C-C bonds between sp, sp2, and sp3 carbon atoms. wikipedia.orgnih.govnih.gov

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Bond Formed (at C5) |

| Suzuki-Miyaura | R-B(OH)2 | Pd(0) complex, Base | C-Aryl, C-Vinyl |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt, Base | C-Alkynyl |

| Negishi | R-Zn-X | Pd(0) or Ni(0) complex | C-Alkyl, C-Aryl, C-Vinyl |

This table outlines key palladium-catalyzed cross-coupling reactions for C-C bond formation at the C5 position.

The pyrimidine (B1678525) ring of uridine derivatives can undergo various rearrangement and cyclization reactions, often under specific thermal or chemical conditions. One notable transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. nih.gov In this type of reaction, a nucleophile can attack the pyrimidine ring, leading to its opening and subsequent re-closure into an isomeric heterocyclic system, such as a pyridine (B92270) derivative. nih.gov For example, studies on related pyrazolopyrimidines have shown that they can isomerize to pyrazolopyridines in the presence of aqueous NaOH. nih.gov

Intramolecular cyclization is another possibility. For instance, derivatives of 5'-azido-5'-deoxyuridine have been shown to undergo thermal reactions where the azide group reacts with the C5-C6 double bond of the uracil base, leading to the formation of novel triazole-fused bicyclic nucleosides. While the starting material differs from 5'-O-benzoyl-2'-deoxyuridine, this demonstrates the potential reactivity of the uracil moiety in intramolecular cycloadditions.

Modifications at the Deoxyribose Sugar Moiety

The deoxyribose portion of this compound offers the 3'-hydroxyl group as a key site for functionalization, as the 5'-position is already protected.

The 3'-hydroxyl group is a secondary alcohol and is generally less reactive than the primary 5'-hydroxyl group. umich.edu Since the 5'-OH in the title compound is protected by a benzoyl group, selective functionalization of the 3'-OH is straightforward. This position is crucial for the formation of phosphodiester bonds in oligonucleotide synthesis. Common modifications include:

Esterification/Acylation : The 3'-OH can be acylated to introduce other ester groups. This is a standard protection strategy but can also be used to add specific functionalities.

Phosphorylation/Phosphoramidation : The 3'-OH is the site for introducing phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis.

Etherification : Formation of ethers at the 3'-position can introduce a variety of groups, though this often requires specific conditions to avoid side reactions. rsc.org

Recent studies have also explored direct and chemoselective 3'-functionalization of unprotected nucleosides, highlighting the intrinsic reactivity differences that can be exploited even without protecting groups. nih.gov

The introduction of azido (N3) and fluoro (F) groups into the sugar ring can dramatically alter the conformational properties and biological activity of nucleosides. These modifications often require stereoselective synthetic methods.

The synthesis of 3'-azido-5'-O-benzoyl-2',3'-dideoxyuridine has been reported, creating an analogue of the antiviral drug Zidovudine (AZT). cymitquimica.comnih.gov The synthesis can involve the glycosylation of a modified uracil base with a pre-functionalized sugar donor, such as 3-azido-2,3-dideoxy-5-O-benzoyl-D-ribofuranosyl chloride. nih.gov This approach allows for the stereocontrolled formation of the desired nucleoside.

Alternatively, for a pre-formed nucleoside like this compound, introducing an azido group at the 3'-position would typically involve:

Activation of the 3'-hydroxyl group (e.g., conversion to a mesylate or tosylate).

Nucleophilic substitution with an azide source (e.g., sodium azide), which proceeds with inversion of stereochemistry (SN2 reaction).

Formation of Cyclonucleosides and Other Rigid Analogs

Cyclonucleosides are structurally constrained analogs of nucleosides where an additional covalent bond exists between the sugar moiety and the nucleobase. This rigid structure is valuable for studying enzyme-substrate interactions and for the synthesis of other modified nucleosides.

The general approach for the synthesis of a 2,3'-cyclouridine analog from a 5'-O-benzoyl protected 2'-deoxyuridine would involve the following steps:

Activation of the 3'-Hydroxyl Group: Reaction of this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding 3'-O-mesylate or 3'-O-tosylate.

Intramolecular Cyclization: Treatment of the 3'-activated intermediate with a suitable base to facilitate the intramolecular nucleophilic attack of the O2 of the uracil base on the C3' of the sugar, displacing the leaving group and forming the anhydro bridge.

These cyclonucleosides are not only rigid analogs themselves but also serve as key intermediates for the synthesis of other modified nucleosides, such as those with altered sugar puckers or substitutions at the 2' or 3' positions.

Table 1: Key Intermediates in the Synthesis of Cyclonucleosides from 2'-Deoxyuridine Derivatives This table is illustrative and based on syntheses of related cyclonucleosides.

| Starting Material | Activating Reagent | Intermediate | Cyclization Condition | Product |

| 5'-O-Protected-2'-deoxyuridine | Methanesulfonyl chloride (MsCl) | 3'-O-Mesyl-5'-O-protected-2'-deoxyuridine | Base (e.g., NaOH) | 2,3'-Anhydro-5'-O-protected-uridne |

| 5'-O-Protected-2'-deoxyuridine | p-Toluenesulfonyl chloride (TsCl) | 3'-O-Tosyl-5'-O-protected-2'-deoxyuridine | Base (e.g., NaOH) | 2,3'-Anhydro-5'-O-protected-uridne |

Phosphorylation and Phosphoramidite Chemistry

The introduction of a phosphate group or a phosphoramidite moiety at the 3'-hydroxyl of this compound is crucial for its application in the synthesis of oligonucleotides and other phosphate-containing derivatives.

While the primary focus of this section is on modifications at the 3'-position after utilizing the 5'-O-benzoyl protecting group, it's relevant to note that the synthesis of 5'-O-phosphonomethyl derivatives of pyrimidine 2'-deoxynucleosides has been achieved. researchgate.net This process, however, typically involves starting with a nucleoside that has other protecting groups, and the phosphonomethyl group is introduced at the 5'-position.

For the phosphorylation of the 3'-hydroxyl of this compound, standard phosphorylation methods can be employed. These methods often utilize phosphorylating agents like phosphorus oxychloride (POCl₃) or various phosphoramidite reagents in the presence of an activator. The benzoyl group at the 5'-position ensures that the phosphorylation occurs selectively at the 3'-hydroxyl. Subsequent removal of the benzoyl group would yield the 3'-monophosphate derivative.

The conversion of this compound into a phosphoramidite building block is a key step for its incorporation into synthetic oligonucleotides using an automated synthesizer. The most common type of phosphoramidite used in oligonucleotide synthesis is the 2-cyanoethyl N,N-diisopropylphosphoramidite.

The synthesis of the 3'-phosphoramidite of this compound involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI). mdpi.comuow.edu.auglenresearch.com The benzoyl group at the 5'-position serves as a stable protecting group during this reaction and subsequent oligonucleotide synthesis cycles.

Table 2: Typical Reagents for the Synthesis of 3'-Phosphoramidites from 5'-Protected Nucleosides

| 5'-Protected Nucleoside | Phosphitylating Agent | Activator |

| This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole |

| This compound | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 4,5-Dicyanoimidazole (DCI) |

The use of a 5'-O-benzoyl protecting group instead of the more common dimethoxytrityl (DMT) group would necessitate a different deprotection strategy during oligonucleotide synthesis. While the DMT group is acid-labile, the benzoyl group is base-labile and typically removed during the final deprotection step with aqueous ammonia (B1221849) or other basic solutions. This offers an alternative strategy for the synthesis of oligonucleotides where acid-sensitive moieties are present.

The coupling efficiency of phosphoramidites is a critical factor in the successful synthesis of long oligonucleotides. glenresearch.comindexcopernicus.com High coupling efficiencies, typically above 99%, are essential to obtain a high yield of the full-length product. The choice of activator and reaction conditions plays a significant role in achieving high coupling efficiency. glenresearch.comnih.gov

Synthesis of Conjugates and Molecular Probe Precursors

This compound can be chemically modified to attach various reporter groups, such as fluorescent dyes or biotin, transforming it into a precursor for molecular probes used in various biological assays.

The attachment of a reporter group to a nucleoside often requires a linker or spacer arm to minimize steric hindrance and to ensure that the reporter group does not interfere with the biological activity or hybridization properties of the nucleoside. For this compound, the linker can be attached to the uracil base, typically at the C5 position.

A common strategy involves the introduction of a reactive functional group, such as an amino or carboxyl group, at the end of a linker attached to the C5 position of the uracil. This can be achieved through various chemical reactions, such as the Heck or Sonogashira coupling of a functionalized alkene or alkyne to a 5-halo-2'-deoxyuridine precursor, followed by protection of the 5'-hydroxyl with a benzoyl group. The terminal functional group on the linker can then be used for conjugation with a reporter group that has a complementary reactive moiety (e.g., an NHS-ester for an amino-linker). idtdna.com

Alternatively, a reporter group can be attached to the 5'-terminus of an oligonucleotide after synthesis. glenresearch.com In this case, a linker with a reactive group is incorporated at the 5'-end during the final coupling step of the oligonucleotide synthesis.

Table 3: Common Linker Attachment Chemistries for Nucleoside Modification

| Functional Group on Linker | Reactive Group on Reporter Molecule | Resulting Linkage |

| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) ester | Amide |

| Thiol (-SH) | Maleimide | Thioether |

| Azide (-N₃) | Alkyne | Triazole (Click Chemistry) |

| Aldehyde/Ketone | Aminooxy | Oxime |

Bifunctional nucleosides are molecules that contain two distinct functional moieties, allowing them to interact with two different targets or to serve as a bridge between two molecules. This compound can serve as a scaffold for the synthesis of such bifunctional probes.

For example, one functional group could be a reporter dye, while the other could be a photo-crosslinking agent or a group that specifically interacts with a protein. The synthesis of these molecules involves the sequential introduction of the two functional groups, often utilizing orthogonal protection strategies to ensure selective reactions.

The design of such probes requires careful consideration of the length and flexibility of the linkers connecting the functional groups to the nucleoside to ensure proper orientation and function. The 5'-O-benzoyl group provides a stable protecting group during the complex synthetic steps required to build these bifunctional molecules.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about molecular structure, conformation, and dynamics. For 5'-O-Benzoyl-2'-deoxyuridine, various NMR experiments are employed to achieve a comprehensive characterization.

One-dimensional ¹H and ¹³C NMR are the foundational experiments for determining the primary structure of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, it is possible to confirm the presence of the deoxyribose, uracil (B121893), and benzoyl moieties and their connectivity.

Proton (¹H) NMR: The ¹H NMR spectrum provides a map of all proton environments in the molecule. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.5-8.0 ppm). The protons of the uracil base (H6) and the anomeric proton of the deoxyribose sugar (H1') also resonate in a distinct downfield region. The remaining sugar protons (H2', H2'', H3', H4', H5', H5'') appear in the more upfield region. The coupling patterns between these protons are crucial for confirming the structure of the furanose ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the benzoyl group and the C2 and C4 carbons of the uracil base are typically the most downfield signals. The aromatic carbons of the benzoyl group and the uracil C5 and C6 carbons resonate at intermediate chemical shifts, while the carbons of the deoxyribose sugar (C1', C2', C3', C4', C5') appear in the most upfield region of the spectrum.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Uracil Base | ||

| H6 | ~7.7 - 8.0 | ~140 - 142 |

| H5 | ~5.7 - 5.9 | ~101 - 103 |

| C2 | - | ~150 - 152 |

| C4 | - | ~163 - 165 |

| Deoxyribose Moiety | ||

| H1' | ~6.1 - 6.3 (t) | ~85 - 87 |

| H2'/H2'' | ~2.2 - 2.5 (m) | ~39 - 41 |

| H3' | ~4.4 - 4.6 (m) | ~70 - 72 |

| H4' | ~4.0 - 4.2 (q) | ~87 - 89 |

| H5'/H5'' | ~4.5 - 4.7 (m) | ~64 - 66 |

| Benzoyl Group | ||

| H-ortho | ~8.0 (d) | ~129 - 130 |

| H-meta | ~7.5 (t) | ~128 - 129 |

| H-para | ~7.6 (t) | ~133 - 134 |

| C=O | - | ~166 - 168 |

| C-ipso | - | ~130 - 131 |

Abbreviations: (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Two-dimensional (2D) NMR experiments provide correlation data between nuclei, which is essential for unambiguous signal assignment and for determining the molecule's three-dimensional conformation in solution. researchgate.netprinceton.eduwikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com In this compound, COSY is used to trace the scalar coupling network within the deoxyribose ring, confirming the connectivity from H1' to H2'/H2'', then to H3', H4', and finally to H5'/H5''. This is critical for assigning each of the sugar protons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.orgyoutube.com This technique is paramount for conformational analysis. For instance, the intensity of NOE cross-peaks between the uracil base protons (H6) and the sugar protons (H1', H2', H2'') can determine the glycosidic bond conformation (syn vs. anti). Furthermore, NOEs between the benzoyl group protons and the sugar protons (e.g., H4', H5', H5'') can define the orientation of the benzoyl group relative to the deoxyribose ring. The analysis of sugar proton NOEs also provides insights into the puckering of the furanose ring (North vs. South conformation). researchgate.netmdpi.com

Modified nucleosides like this compound can be incorporated into synthetic DNA oligonucleotides to serve as probes for studying DNA-ligand interactions. Advanced NMR techniques are central to mapping these interactions at an atomic level. mdpi.comnih.gov

When a ligand binds to a DNA duplex containing the modified nucleoside, changes in the NMR spectrum can be observed. Chemical Shift Perturbation (CSP) mapping is a common technique where ¹H or ¹³C chemical shifts of the DNA are monitored upon titration with a ligand. Significant changes in chemical shifts for specific nuclei indicate their involvement in the binding interface.

Furthermore, intermolecular NOEs observed in a NOESY spectrum of the DNA-ligand complex can provide direct evidence of proximity between specific protons of the ligand and the DNA. These NOEs are used as distance restraints in computational modeling to generate a high-resolution structure of the complex, revealing the precise binding mode and orientation of the ligand within the DNA groove. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental formula, and structure. nih.gov

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition. rsc.org For this compound (C₁₆H₁₆N₂O₆), the theoretical monoisotopic mass can be calculated with high precision. Experimental verification of this mass via HRMS provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Calculated Exact Mass for this compound

| Formula | Ion | Theoretical Monoisotopic Mass (m/z) |

| C₁₆H₁₆N₂O₆ | [M+H]⁺ | 333.1081 |

| [M+Na]⁺ | 355.0901 | |

| [M-H]⁻ | 331.0939 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.govwikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and characterization.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Key fragmentation pathways would likely include:

Loss of the benzoyl group: A prominent fragmentation would be the cleavage of the ester bond, leading to the loss of benzoic acid (122 Da) or the formation of a benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is a highly characteristic fragment for benzoylated compounds. oup.com

Cleavage of the glycosidic bond: The bond between the uracil base and the deoxyribose sugar can break, resulting in ions corresponding to the protonated base [Uracil+H]⁺ (m/z 113) and the remaining benzoylated sugar moiety.

Fragmentation of the sugar ring: Subsequent fragmentation within the deoxyribose ring can lead to characteristic neutral losses of water (H₂O) and formaldehyde (CH₂O).

Table 3: Predicted Key Fragments in the MS/MS Spectrum of [this compound + H]⁺

| m/z | Proposed Fragment Identity | Neutral Loss from Precursor (m/z 333.1) |

| 211.06 | [M+H - Benzoic Acid]⁺ | 122.04 |

| 113.04 | [Uracil + H]⁺ | 220.07 |

| 105.03 | [Benzoyl]⁺ | 228.08 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the UV spectrum is a composite of its two primary chromophores: the pyrimidine (B1678525) ring of the deoxyuridine base and the aromatic benzoyl group.

The absorbance spectrum of this compound is characterized by distinct maxima corresponding to the electronic transitions within its constituent parts. The deoxyuridine component typically exhibits an absorbance maximum (λmax) around 260 nm, a characteristic feature for pyrimidine nucleosides. The benzoyl group, being a strong chromophore, introduces an additional, more intense absorbance band at a shorter wavelength, generally observed around 230-240 nm.

While specific, experimentally determined molar extinction coefficients (ε) for this compound are not extensively documented in publicly available literature, the values can be approximated by considering the coefficients of its components. The molar extinction coefficient is a crucial parameter, as it relates the absorbance of a solution directly to its concentration via the Beer-Lambert law (A = εcl), enabling precise quantification. nih.govthermofisher.com For reference, the spectroscopic properties of the parent nucleoside monophosphate and a proxy for the benzoyl group are provided below. The combination of these two chromophores in this compound would result in a spectrum reflecting both sets of values.

Table 1: Spectroscopic Properties of Chromophoric Components of this compound

| Compound | Approx. λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/pH |

|---|---|---|---|

| 2'-Deoxyuridine-5'-Monophosphate | 262 | 10,200 | pH 7.0 |

| Benzoic Acid | 230 | 11,600 | Water |

This table is interactive. Data is compiled from reference materials for the constituent chromophores. nih.gov

UV-Vis spectroscopy serves as a powerful and convenient tool for monitoring the progress of chemical reactions involving this compound and for its quantification in solution. nih.govunchainedlabs.comresearchgate.netmdpi.com The distinct spectral signature of the benzoyl group allows for straightforward tracking of reactions where this group is either introduced or removed.

For instance, during the synthesis of this compound via the benzoylation of 2'-deoxyuridine (B118206), the reaction progress can be monitored by observing the increase in absorbance at the λmax associated with the benzoyl chromophore (~230-240 nm). Conversely, in deprotection reactions where the 5'-O-benzoyl group is cleaved, the reaction can be followed by the corresponding decrease in absorbance at this wavelength. This method offers a real-time, non-destructive way to assess reaction kinetics and determine the endpoint. mdpi.com

Quantification of this compound in purified solutions is achieved by applying the Beer-Lambert law. unchainedlabs.compurdue.edu By measuring the absorbance at a specific wavelength (typically one of the absorbance maxima) and using a known or empirically determined molar extinction coefficient, the concentration of the compound can be calculated accurately. This technique is routinely employed in quality control and for preparing solutions of known concentrations for further experiments. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral and Supramolecular Structures

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing unique information about the three-dimensional structure of stereoisomers and the conformation of biomolecules. herts.ac.uk

The CD spectrum of a modified nucleoside like this compound is particularly sensitive to its solution-state conformation. A key conformational parameter for nucleosides is the torsion angle around the N-glycosidic bond, which defines the relative orientation of the base and the sugar, leading to either syn or anti conformations. nih.gov The introduction of a bulky benzoyl group at the 5'-position can sterically influence this equilibrium, and any shift would be reflected in the CD spectrum.

When this compound is incorporated into a DNA or RNA strand, CD spectroscopy becomes a vital tool for assessing its impact on the secondary structure and stability of the resulting duplex. Canonical B-form DNA, for example, has a characteristic CD spectrum with a positive band around 275-280 nm, a negative band near 245 nm, and a crossover at approximately 258 nm. creative-biostructure.com Any deviation from this signature upon modification can indicate a change in helical parameters, such as base stacking and groove dimensions. nih.govrsc.org

The presence of a bulky benzoyl group, particularly at the terminus of an oligonucleotide, can alter the stacking interactions with adjacent bases, potentially perturbing the standard helical structure. This perturbation would be observable as shifts in the position and intensity of the characteristic CD bands. nih.gov

Furthermore, CD is frequently used to perform thermal denaturation studies to quantify the stability of DNA and RNA duplexes. By monitoring the change in the CD signal at a fixed wavelength as a function of temperature, a melting curve is generated. The midpoint of this transition, the melting temperature (Tm), is a direct measure of the duplex's thermodynamic stability. nih.govoup.com Comparing the Tm of an oligonucleotide containing this compound to its unmodified counterpart reveals the stabilizing or destabilizing effect of the modification. Such analyses are crucial for designing modified oligonucleotides for various therapeutic and diagnostic applications. nih.govnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 2'-Deoxyuridine | - |

| 2'-Deoxyuridine-5'-Monophosphate | dUMP |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy for many molecular systems. rsc.orgufms.br Methods like Hartree-Fock are also foundational in quantum chemistry. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to build the molecular orbitals. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 5'-O-Benzoyl-2'-deoxyuridine, this involves optimizing the bond lengths, bond angles, and dihedral angles of the three main constituent parts: the 2'-deoxyribose sugar, the uracil (B121893) nucleobase, and the 5'-O-benzoyl group.

The analysis of the electronic structure provides information on how electrons are distributed within the molecule. Key structural parameters for nucleosides include the sugar pucker conformation (typically categorized as North, C3'-endo; or South, C2'-endo) and the orientation around the glycosidic bond (syn or anti). A comprehensive conformational analysis of the parent compound, 2'-deoxyuridine (B118206), using DFT methods has shown a complex energy landscape with numerous stable conformers. nih.gov For this compound, the addition of the bulky and relatively flexible benzoyl group at the 5' position is expected to further influence these conformational preferences through steric and electronic effects.

Table 1: Representative Geometrical Parameters for this compound Note: These are representative values based on standard nucleoside structures. Precise values would be determined by specific DFT calculations.

| Parameter | Description | Typical Value |

|---|---|---|

| Glycosidic Angle (χ) | Defines the orientation of the uracil base relative to the sugar (O4'-C1'-N1-C2). | -160° (anti) to +60° (syn) |

| Sugar Pucker (P) | Describes the conformation of the five-membered deoxyribose ring. | ~162° (C2'-endo/South) or ~18° (C3'-endo/North) |

| Benzoyl C=O Bond Length | The length of the carbonyl double bond in the benzoyl group. | ~1.23 Å |

| Uracil C4=O Bond Length | The length of the carbonyl double bond at the C4 position of the uracil ring. | ~1.24 Å |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. The results serve two main purposes: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum; second, the calculated vibrational modes can be compared with experimental spectra to validate the computational model. researchgate.net

For this compound, the vibrational spectrum would feature characteristic peaks corresponding to the functional groups present. For instance, stretching vibrations of the carbonyl (C=O) groups in both the uracil ring and the benzoyl moiety would be prominent in the IR spectrum, as would the N-H and C-H stretching frequencies. mdpi.com Theoretical calculations allow each vibrational mode to be assigned to specific atomic motions, aiding in the interpretation of complex experimental spectra. nih.gov Scaling factors are often applied to the calculated frequencies to correct for the harmonic approximation used in the calculations, improving the agreement with experimental data. smu.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: The frequency ranges are typical for these functional groups and would be precisely calculated in a quantum chemical study.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Uracil Ring | 3300 - 3500 |

| Aromatic C-H Stretch | Benzoyl Group | 3000 - 3100 |

| C=O Stretch | Benzoyl Group & Uracil Ring | 1650 - 1750 |

| C=C Stretch | Aromatic & Uracil Rings | 1450 - 1600 |

| C-O Stretch | Ester Linkage & Sugar | 1000 - 1300 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.bryoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich uracil and benzoyl rings, while the LUMO would be distributed over the same π-systems. The energies of these orbitals can be used to calculate various global reactivity descriptors, such as chemical hardness, electronic chemical potential, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. nih.gov This analysis can help predict how the molecule will interact with other species, for example, identifying the most likely sites for nucleophilic or electrophilic attack.

Table 3: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics. These simulations rely on a "force field," such as AMBER or CHARMM, which is a set of parameters that defines the potential energy of the system. chemrxiv.orgnih.gov

While quantum chemical calculations identify stable energy minima, MD simulations explore how a molecule moves between these states at a given temperature, providing a dynamic picture of its conformational landscape. For a flexible molecule like this compound, MD can sample the different sugar puckers, the rotation around the glycosidic bond, and the various orientations of the 5'-O-benzoyl group. nih.gov

A primary application of MD simulations in medicinal chemistry is to model the interaction between a small molecule and a biological macromolecule, such as an enzyme or a nucleic acid. scispace.comresearchgate.net If this compound were being studied as an inhibitor of a specific enzyme (e.g., a kinase or polymerase), MD simulations could be used to model its binding within the enzyme's active site.

These simulations can provide detailed insights into the binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking between the benzoyl group and aromatic amino acid residues. researchgate.net Similarly, if incorporated into a DNA strand, MD simulations could be used to investigate how the benzoyl-modified nucleoside affects the local and global structure, stability, and dynamics of the DNA double helix. nih.gov This information is vital for rational drug design and for understanding the molecular basis of a compound's biological activity.

Structure-Reactivity/Activity Relationship Studies (in silico approaches)

In silico structure-activity relationship (SAR) studies for nucleoside analogues like this compound are essential for understanding how chemical modifications influence biological activity. These computational approaches can correlate structural features with reactivity and therapeutic potential, saving significant time and resources in the drug discovery process.

The design of research tools based on this compound would typically follow two main computational strategies: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of molecules known to be active. For this compound, this would involve comparing its structural and electronic properties with a library of other 2'-deoxyuridine derivatives with known activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling would be employed. A QSAR model for a series of 5'-O-acyl-2'-deoxyuridine analogues, for instance, could identify key physicochemical properties of the acyl group (like size, lipophilicity, and electronic effects) that correlate with a specific biological activity. This information is invaluable for designing novel compounds with potentially enhanced or more specific effects.

Structure-Based Design: When the three-dimensional structure of a target protein (e.g., an enzyme or a receptor) is available, structure-based design becomes a powerful tool. This approach involves docking the ligand, this compound, into the active site of the target protein to predict its binding orientation and affinity. The benzoyl group at the 5'-O position introduces significant steric bulk and lipophilicity compared to the parent 2'-deoxyuridine. Computational docking studies would explore how this group interacts with the amino acid residues in the binding pocket. For example, the aromatic ring of the benzoyl group could engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues, potentially increasing the binding affinity. These insights can guide the design of new derivatives with modified aromatic systems or different linkers to optimize these interactions.

The table below illustrates a hypothetical comparison of physicochemical properties for 2'-deoxyuridine and its 5'-O-benzoyl derivative, which would be critical inputs for in silico design studies.

| Compound | Molecular Weight ( g/mol ) | LogP (estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2'-deoxyuridine | 228.2 | -1.7 | 3 | 4 |

| This compound | 332.3 | 0.5 | 2 | 5 |

This table is generated for illustrative purposes based on general chemical principles.

Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict how a ligand like this compound binds to its target and to identify the key interactions that stabilize the complex.

Molecular Docking: Docking algorithms would place this compound in various possible conformations and orientations within the binding site of a target protein. The results would be scored based on the predicted binding energy, with lower energy scores indicating a more favorable binding mode. These studies would likely show the uracil base forming hydrogen bonds with the protein backbone or side chains, similar to the parent nucleoside. The key difference would be the interactions of the 5'-O-benzoyl group. The prediction would focus on identifying a "hotspot" in the binding pocket where the benzoyl group can be accommodated and form favorable interactions.

Molecular Dynamics Simulations: Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-protein complex. An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into the stability of the predicted binding mode. These simulations can reveal how the flexibility of both the ligand and the protein affects the interaction. For this compound, MD simulations could show whether the benzoyl group remains in a stable position or if it has multiple favorable orientations within the binding site. Furthermore, these simulations can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

The identification of interaction hotspots is a critical outcome of these computational studies. For example, if docking and MD simulations consistently show that the phenyl ring of the benzoyl group forms a stable π-stacking interaction with a specific phenylalanine or tyrosine residue, this residue would be considered part of an interaction hotspot. This knowledge is then used to rationally design new analogues. For instance, substituents could be added to the phenyl ring to enhance these interactions, guided by further computational predictions.

The following table summarizes the types of interactions that would be investigated in a computational study of this compound binding to a hypothetical enzyme.

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Uracil Base | Asp, Gln, Asn, Ser | Hydrogen Bonding |

| Deoxyribose Sugar | Ser, Thr, Tyr | Hydrogen Bonding |

| Benzoyl Carbonyl | Arg, Lys, His | Hydrogen Bonding, Electrostatic |

| Benzoyl Phenyl Ring | Phe, Tyr, Trp, Leu, Val | π-π Stacking, Hydrophobic |

This table represents a hypothetical scenario for illustrative purposes.

Future Research Directions and Methodological Advances

Development of Novel and Efficient Synthetic Routes for Complex Derivatization

The benzoyl group at the 5'-position of 2'-deoxyuridine (B118206) serves as a crucial protecting group in oligonucleotide synthesis and as a lipophilic moiety that can influence biological activity. However, the future exploration of 5'-O-Benzoyl-2'-deoxyuridine and its analogues hinges on the development of more sophisticated and efficient synthetic methodologies. Current research into the synthesis of complex nucleoside derivatives provides a roadmap for future endeavors.

Future synthetic strategies will likely focus on:

Streamlined Multi-step Syntheses: There is a continuous need for synthetic routes that are not only high-yielding but also operationally simple and scalable. For instance, new approaches for creating derivatives of 2'-deoxyuridine, such as the synthesis of the photoaffinity label 5-azido-2'-deoxyuridine from the commercially available 5-bromo-2'-deoxyuridine, demonstrate a move towards more efficient, multi-step processes that avoid tedious intermediate preparations. nih.gov Applying similar principles, novel routes for derivatizing this compound could be developed, starting from readily available precursors to generate diverse libraries of compounds.

Late-Stage Functionalization: A significant advancement would be the development of methods for the late-stage functionalization of the this compound scaffold. This would allow for the rapid introduction of various chemical groups to a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

Novel Protecting Group Strategies: While the benzoyl group itself is a protecting group, complex derivatizations at other positions (e.g., the 3'-hydroxyl or the uracil (B121893) base) may require orthogonal protecting group strategies. Research into novel protecting groups that can be selectively removed under mild conditions will be crucial.

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes to catalyze specific reactions can offer high selectivity and efficiency. Future synthetic routes may incorporate enzymatic steps for the selective acylation, deacylation, or modification of the sugar or base moieties.

An example of a modern efficient synthesis is the P(V)-N activation method for preparing 5-carboxy-2'-deoxypyrimidine nucleoside 5'-triphosphates directly from their phosphoropiperidate precursors, showcasing a trend towards more direct and efficient phosphorylation methods that could be adapted for this compound derivatives. nih.gov

Integration with High-Throughput Screening Platforms for Discovering Novel Research Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries against biological targets. sbpdiscovery.orgstanford.edu this compound and its derivatives represent a chemical scaffold that could be exploited in HTS campaigns to identify novel research probes or therapeutic leads.

Future directions in this area include:

Development of Fluorescent Probes: A key strategy involves modifying this compound to create fluorescent probes for use in HTS assays. nih.govnih.gov By attaching an environment-sensitive fluorophore, the binding of the nucleoside analogue to a target protein can be monitored by a change in fluorescence intensity. nih.govnih.govscispace.com This approach has been successfully used to develop competitive binding assays for enzymes that act on nucleoside-based substrates, such as glycosyltransferases. nih.govnih.gov A fluorescent version of this compound could be used to screen for inhibitors of nucleoside kinases, polymerases, or other nucleoside-binding proteins.

Fragment-Based Screening: The core structure of this compound can be used as a starting point in fragment-based lead discovery. In this approach, small molecular fragments are screened for weak binding to a target. Hits can then be optimized and linked together to create more potent lead compounds. The benzoylated deoxyuridine scaffold could be elaborated with different fragments to probe the binding pockets of target proteins.

High-Content Screening (HCS): For cell-based assays, derivatives of this compound could be used in high-content screening platforms. These platforms use automated microscopy to assess multiple cellular parameters simultaneously. For example, a tagged derivative could be used to study effects on the cell cycle, DNA replication, or the induction of apoptosis.

The infrastructure for HTS, including robotic systems for liquid handling, plate readers with multiple detection modes (fluorescence, luminescence, absorbance), and large, diverse chemical libraries, is well-established and accessible for such screening projects. sbpdiscovery.orgstanford.edu

Advanced Spectroscopic and Imaging Techniques for in vitro and ex vivo Applications

To fully understand the biological role and mechanism of action of this compound, advanced analytical techniques are required to study its behavior in complex biological systems.

Future research will likely leverage:

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the analysis of nucleosides and their metabolites. wiley.com Advanced MS techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be used to detect and quantify this compound and its metabolites in cell extracts or biological fluids. mdpi.com This allows for detailed studies of its uptake, metabolism, and incorporation into nucleic acids. Furthermore, MS-based proteomics can identify proteins that are cross-linked to nucleoside analogues, revealing potential cellular targets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy will continue to be essential for the structural elucidation of novel derivatives of this compound and for studying their interactions with biological macromolecules. NMR can provide detailed information about the conformation of the nucleoside and any changes that occur upon binding to a target protein or nucleic acid. rsc.org

Advanced Imaging Techniques: The development of imaging probes based on the 2'-deoxyuridine scaffold, such as 5-ethynyl-2'-deoxyuridine (EdU), has revolutionized the study of DNA synthesis and cell proliferation. nih.govwikipedia.orgjenabioscience.com EdU is incorporated into replicating DNA and can be visualized with high sensitivity and specificity using a copper(I)-catalyzed click reaction with a fluorescent azide. nih.govwikipedia.org A similar strategy could be developed for this compound by introducing a bio-orthogonal handle (like an alkyne or azide) onto the molecule. This would enable its visualization in cells (in vitro) and tissues (ex vivo) using fluorescence microscopy, providing spatial and temporal information about its localization and dynamics. arvojournals.org

Ex vivo MRI: Diffusion MRI (dMRI) is increasingly being used for the ex vivo characterization of tissue microstructure. While not a direct imaging method for the compound itself, changes in tissue properties upon treatment with a bioactive derivative of this compound could potentially be monitored using this high-resolution imaging technique. arxiv.org

| Technique | Application for this compound Research | Potential Insights |

| LC-MS/MS | Quantify the compound and its metabolites in cells and tissues. | Pharmacokinetics, metabolic pathways, mechanism of action. |

| High-Field NMR | Determine the 3D structure of derivatives and their complexes with targets. | Structure-activity relationships, binding modes. |

| Click Chemistry Imaging | Visualize the localization of tagged derivatives in cells and tissues. | Cellular uptake, subcellular distribution, target engagement. |

| Circular Dichroism | Study conformational changes in nucleic acids upon binding. | DNA/RNA interaction modes and structural effects. |

Sophisticated Computational Predictions for Rational Design of Advanced Chemical Biology Tools

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology, allowing for the rational design of molecules with desired properties. wiley.compatsnap.com These approaches can significantly accelerate the development of novel probes and therapeutic agents based on the this compound scaffold.

Future computational efforts will likely involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the assessment of binding affinity and interaction patterns. patsnap.comnih.gov Molecular docking can be used to screen virtual libraries of this compound derivatives against known protein targets, prioritizing compounds for synthesis and experimental testing. A comprehensive computational study on the related compound 5-ethynyl-2'-deoxyuridine (EdU) has already demonstrated the utility of molecular docking for investigating interactions with relevant enzymes. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comwikipedia.org By developing QSAR models for derivatives of this compound, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent or selective molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. patsnap.com These simulations can be used to study the conformational flexibility of this compound and its derivatives, as well as the stability of their complexes with biological targets under physiological conditions.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. dergipark.org.tr Applying these models early in the design process can help to identify and eliminate molecules with unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

By integrating these computational methods, researchers can adopt a rational design approach to create advanced chemical biology tools derived from this compound, tailored for specific applications with improved efficacy and selectivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.